1-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethan-1-one
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Overview
Description
1-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethan-1-one is a complex organic compound featuring a thiophene ring, a pyrrolidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethan-1-one typically involves multiple steps, starting with the preparation of the thiophene and pyrrolidine intermediates. The thiophene ring can be synthesized via the reaction of thiophene with various reagents under controlled conditions . The pyrrolidine ring is often constructed through cyclization reactions involving acyclic precursors . The final step involves the sulfonylation of the pyrrolidine intermediate with a sulfonyl chloride derivative, followed by coupling with the ethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
1-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The thiophene and pyrrolidine rings may interact with enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidin-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.
Thiophene derivatives: Compounds containing thiophene rings, such as thiophene-2-carboxylic acid, are also used in medicinal chemistry and organic synthesis.
Uniqueness
1-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethan-1-one is unique due to the combination of its thiophene, pyrrolidine, and sulfonyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
1-[4-(3-thiophen-3-ylpyrrolidin-1-yl)sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c1-12(18)13-2-4-16(5-3-13)22(19,20)17-8-6-14(10-17)15-7-9-21-11-15/h2-5,7,9,11,14H,6,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBULJQJNJSYPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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